molecular formula C11H13BrFNO2S B1395632 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide CAS No. 1092563-28-4

4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide

Cat. No. B1395632
M. Wt: 322.2 g/mol
InChI Key: NKWZNVBXWZCTDM-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide (4-BFTM) is a highly versatile compound that has a wide range of applications in both scientific research and laboratory experiments. 4-BFTM is a chemical derivative of thiomorpholine and is characterized by its four-ring structure. It is a highly polar compound, with a wide range of properties that make it an attractive option for use in various scientific and laboratory applications.

Mechanism Of Action

The mechanism of action of 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then interact with other molecules, resulting in various biochemical and physiological effects.

Biochemical And Physiological Effects

4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anticoagulant and antiplatelet effects, as well as to have an effect on the metabolism of certain drugs.

Advantages And Limitations For Lab Experiments

4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide has a number of advantages for use in laboratory experiments. It is a highly polar compound, which makes it soluble in a variety of solvents. Additionally, it is relatively inexpensive and is easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is a highly reactive compound, which can make it difficult to work with. Additionally, it has a limited shelf-life and can be easily degraded.

Future Directions

There are a number of potential future directions for 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide research. One potential direction is the use of 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide in drug delivery systems. Additionally, further research can be done to investigate the effects of 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide on various diseases and conditions. Additionally, further research can be done to investigate the toxicity of 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide and to develop methods to reduce its toxicity. Finally, further research can be done to investigate the potential use of 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide in the synthesis of other compounds.

Scientific Research Applications

4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide has a wide range of applications in scientific research. It has been used in studies to investigate the effects of various drugs on the human body. It has also been used to study the effects of certain chemicals on the environment. Additionally, 4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide has been used in the study of the chemistry of various compounds.

properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-10-2-1-9(11(13)7-10)8-14-3-5-17(15,16)6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWZNVBXWZCTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-fluoro-benzyl)-thiomorpholine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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